molecular formula C19H20N2O3 B5222052 3-[3-(3-ethoxyphenoxy)propyl]-4(3H)-quinazolinone

3-[3-(3-ethoxyphenoxy)propyl]-4(3H)-quinazolinone

Cat. No. B5222052
M. Wt: 324.4 g/mol
InChI Key: QOSDZUAQUDPRQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[3-(3-ethoxyphenoxy)propyl]-4(3H)-quinazolinone, also known as EPPQ, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. EPPQ belongs to the class of quinazolinone derivatives, which have been extensively studied for their various biological activities. EPPQ has been shown to exhibit potent anticancer and anti-inflammatory effects, making it a promising candidate for further research.

Mechanism of Action

The mechanism of action of 3-[3-(3-ethoxyphenoxy)propyl]-4(3H)-quinazolinone is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cancer and inflammation. 3-[3-(3-ethoxyphenoxy)propyl]-4(3H)-quinazolinone has been shown to inhibit the Akt/mTOR pathway, which is involved in cell proliferation and survival, and the NF-κB pathway, which is involved in inflammation. 3-[3-(3-ethoxyphenoxy)propyl]-4(3H)-quinazolinone has also been shown to induce the expression of p53, a tumor suppressor protein, and inhibit the expression of Bcl-2, an anti-apoptotic protein.
Biochemical and Physiological Effects:
3-[3-(3-ethoxyphenoxy)propyl]-4(3H)-quinazolinone has been shown to exhibit various biochemical and physiological effects, including the induction of apoptosis, inhibition of cell proliferation, and inhibition of pro-inflammatory cytokine production. 3-[3-(3-ethoxyphenoxy)propyl]-4(3H)-quinazolinone has also been shown to reduce tumor growth and inflammation in animal models of cancer and inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of 3-[3-(3-ethoxyphenoxy)propyl]-4(3H)-quinazolinone is its potent anticancer and anti-inflammatory effects, which make it a promising candidate for further research. 3-[3-(3-ethoxyphenoxy)propyl]-4(3H)-quinazolinone is also relatively easy to synthesize and purify, making it accessible for laboratory experiments. However, one limitation of 3-[3-(3-ethoxyphenoxy)propyl]-4(3H)-quinazolinone is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on 3-[3-(3-ethoxyphenoxy)propyl]-4(3H)-quinazolinone, including the development of more efficient synthesis methods and the investigation of its potential therapeutic applications in other diseases, such as neurodegenerative diseases and autoimmune diseases. Further studies are also needed to elucidate the mechanism of action of 3-[3-(3-ethoxyphenoxy)propyl]-4(3H)-quinazolinone and to optimize its pharmacokinetic properties for clinical use. Additionally, the potential synergistic effects of 3-[3-(3-ethoxyphenoxy)propyl]-4(3H)-quinazolinone with other anticancer and anti-inflammatory agents should be investigated.

Synthesis Methods

3-[3-(3-ethoxyphenoxy)propyl]-4(3H)-quinazolinone can be synthesized using various methods, including the reaction of 3-ethoxyphenol with 3-chloropropylamine to form an intermediate, which is then reacted with anthranilic acid in the presence of a base. The resulting product is 3-[3-(3-ethoxyphenoxy)propyl]-4(3H)-quinazolinone, which can be purified using column chromatography. Other methods of synthesis include the reaction of 3-ethoxyphenol with 3-bromopropylamine, followed by cyclization with anthranilic acid.

Scientific Research Applications

3-[3-(3-ethoxyphenoxy)propyl]-4(3H)-quinazolinone has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer and inflammatory diseases. Several studies have shown that 3-[3-(3-ethoxyphenoxy)propyl]-4(3H)-quinazolinone exhibits potent anticancer effects by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines, including breast, lung, and prostate cancer. 3-[3-(3-ethoxyphenoxy)propyl]-4(3H)-quinazolinone has also been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and reducing inflammation in animal models of inflammatory diseases.

properties

IUPAC Name

3-[3-(3-ethoxyphenoxy)propyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3/c1-2-23-15-7-5-8-16(13-15)24-12-6-11-21-14-20-18-10-4-3-9-17(18)19(21)22/h3-5,7-10,13-14H,2,6,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOSDZUAQUDPRQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC=C1)OCCCN2C=NC3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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